Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt
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Overview
Description
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is a chemical compound known for its inhibitory effects on phosphatidylcholine-specific phospholipase C activity. It is an antiviral and antitumor xanthate compound, often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt typically involves the reaction of carbonodithioic acid with octahydro-4,7-methano-1H-inden-5-yl ester in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield simpler derivatives .
Scientific Research Applications
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential antiviral and antitumor properties.
Industry: Utilized in industrial processes that require specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphatidylcholine-specific phospholipase C activity. This inhibition disrupts the phospholipid metabolism in cells, leading to various biological effects. The molecular targets and pathways involved include the phospholipase C enzyme and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclodecan-9-yl xanthogenate: Another xanthate compound with similar inhibitory effects on phospholipase C.
D609: A well-known xanthate with antiviral and antitumor activities.
Uniqueness
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt is unique due to its specific structure and the resulting chemical properties. Its ability to inhibit phosphatidylcholine-specific phospholipase C activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H15KOS2 |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1 |
InChI Key |
IGULCCCBGBDZKQ-HJPGVBIPSA-M |
Isomeric SMILES |
C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+] |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Origin of Product |
United States |
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